N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a 3-chlorophenyl group further enhances its chemical properties, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation ensures a rapid and efficient synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution: Aromatic nucleophilic substitution reactions can occur, particularly involving the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: PhI(OCOCF3)2 is commonly used for oxidative reactions.
Substitution: Anhydrous potassium carbonate in DMF is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolo[1,5-a]pyrimidine derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
N~2~-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and antimicrobial agents.
Pharmaceutical Chemistry: The compound is explored for its potential as a therapeutic agent for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: It serves as a molecular probe for studying various biological pathways and targets.
Mechanism of Action
The mechanism of action of N2-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it exhibits inverse agonist activity against RORγt and inhibitory activity against JAK1 and JAK2 .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against CDK2/cyclin A2.
Uniqueness
N~2~-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a triazolo[1,5-a]pyrimidine core and a 3-chlorophenyl group, which enhances its biological activities and makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C12H8ClN5O |
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Molecular Weight |
273.68 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C12H8ClN5O/c13-8-3-1-4-9(7-8)15-11(19)10-16-12-14-5-2-6-18(12)17-10/h1-7H,(H,15,19) |
InChI Key |
FWSORSLJXQQMCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NN3C=CC=NC3=N2 |
Origin of Product |
United States |
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